molecular formula C7H8BrNO4S2 B13156124 3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid

3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid

Cat. No.: B13156124
M. Wt: 314.2 g/mol
InChI Key: MAPIDMJJIHRIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid is a chemical compound with the molecular formula C7H8BrNO4S2 and a molecular weight of 314.18 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a bromine atom, a sulfonamide group, and a thiophene ring.

Preparation Methods

The synthesis of 3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid involves several steps, typically starting with the bromination of thiophene derivatives. The sulfonamide group is then introduced through a sulfonation reaction. The final step involves the addition of the propanoic acid moiety. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes, while the bromine atom and thiophene ring contribute to its overall biological activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes .

Comparison with Similar Compounds

3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid can be compared with other thiophene derivatives and sulfonamide-containing compounds. Similar compounds include:

Properties

Molecular Formula

C7H8BrNO4S2

Molecular Weight

314.2 g/mol

IUPAC Name

3-(4-bromo-5-sulfamoylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C7H8BrNO4S2/c8-5-3-4(1-2-6(10)11)14-7(5)15(9,12)13/h3H,1-2H2,(H,10,11)(H2,9,12,13)

InChI Key

MAPIDMJJIHRIOB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)S(=O)(=O)N)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.